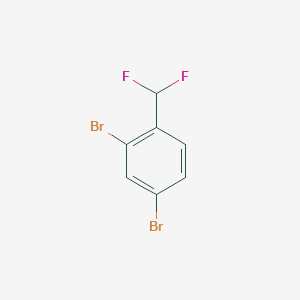![molecular formula C13H13Cl2F3N2O B13483887 1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)
1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound consists of a pyridine ring substituted with a trifluoromethoxyphenyl group and a methanamine moiety, forming a dihydrochloride salt
Métodos De Preparación
The synthesis of 1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring and the trifluoromethoxyphenyl group.
Methanamine Introduction: The methanamine group is then introduced through a nucleophilic substitution reaction.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.
Análisis De Reacciones Químicas
1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring or the phenyl group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified pyridine or phenyl derivatives.
Aplicaciones Científicas De Investigación
1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Material Science: The unique electronic properties of the trifluoromethoxy group make this compound useful in the design of advanced materials with specific electronic characteristics.
Mecanismo De Acción
The mechanism by which 1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group can influence the electronic distribution within the molecule, affecting its binding affinity and activity. The methanamine moiety may interact with specific receptors or enzymes, modulating their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride can be compared with similar compounds such as:
1-(4-Fluorophenyl)cyclopropylmethanamine hydrochloride: This compound has a fluorophenyl group instead of a trifluoromethoxy group, leading to different electronic properties and reactivity.
1-(3,4-Dimethoxyphenyl)cyclopropylmethanamine hydrochloride:
1-(3-Chlorophenyl)cyclopropylmethanamine hydrochloride: The chlorophenyl group provides different reactivity and potential biological activity compared to the trifluoromethoxy group.
Propiedades
Fórmula molecular |
C13H13Cl2F3N2O |
|---|---|
Peso molecular |
341.15 g/mol |
Nombre IUPAC |
[6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C13H11F3N2O.2ClH/c14-13(15,16)19-11-6-4-9(5-7-11)12-3-1-2-10(8-17)18-12;;/h1-7H,8,17H2;2*1H |
Clave InChI |
WOZGARAVVZOYEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


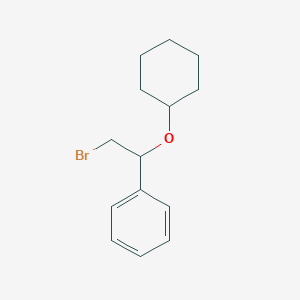
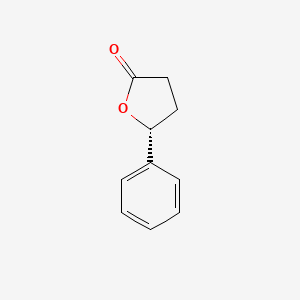
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide](/img/structure/B13483816.png)
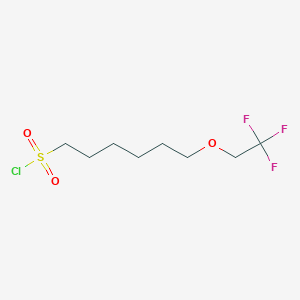
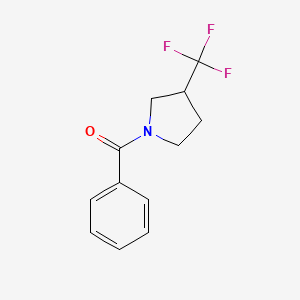
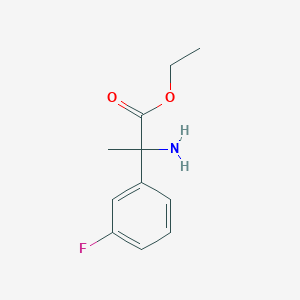


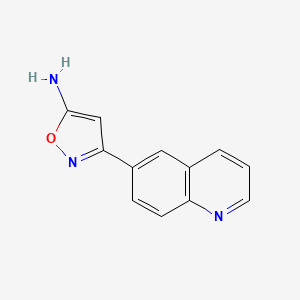
![5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13483861.png)
![2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13483865.png)
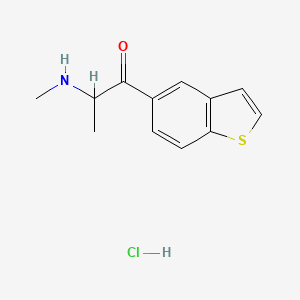
![methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B13483875.png)
